molecular formula C12H12N4 B13596151 5-(1-methyl-1H-indol-6-yl)-1H-pyrazol-3-amine

5-(1-methyl-1H-indol-6-yl)-1H-pyrazol-3-amine

Katalognummer: B13596151
Molekulargewicht: 212.25 g/mol
InChI-Schlüssel: MCOPDSBPFIMQKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1-methyl-1H-indol-6-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features both an indole and a pyrazole ring

Vorbereitungsmethoden

The synthesis of 5-(1-methyl-1H-indol-6-yl)-1H-pyrazol-3-amine typically involves the condensation of 1-methyl-1H-indole-6-carbaldehyde with hydrazine derivatives under specific reaction conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

5-(1-methyl-1H-indol-6-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole or pyrazole rings, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

5-(1-methyl-1H-indol-6-yl)-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 5-(1-methyl-1H-indol-6-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

5-(1-methyl-1H-indol-6-yl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

    1-methyl-1H-indole-6-carbaldehyde: A precursor in the synthesis of the compound.

    1-methyl-1H-indol-3-yl)methylamine: Another indole derivative with different functional groups.

    2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide: A compound with similar indole structure but different substituents.

The uniqueness of this compound lies in its specific combination of indole and pyrazole rings, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H12N4

Molekulargewicht

212.25 g/mol

IUPAC-Name

5-(1-methylindol-6-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C12H12N4/c1-16-5-4-8-2-3-9(6-11(8)16)10-7-12(13)15-14-10/h2-7H,1H3,(H3,13,14,15)

InChI-Schlüssel

MCOPDSBPFIMQKA-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CC2=C1C=C(C=C2)C3=CC(=NN3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.